REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[C:8]([Br:10])[CH:9]=1.[CH3:12][O:13][CH2:14]Cl>C1COCC1>[Br:3][C:4]1[CH:5]=[C:6]([O:11][CH2:12][O:13][CH3:14])[CH:7]=[C:8]([Br:10])[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
693 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 days at which time TLC analysis of the mixture
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
the organic compound was extracted into ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine solution (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration of the drying agent
|
Type
|
CUSTOM
|
Details
|
the concentration of the solution under reduced pressure gave the crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
WASH
|
Details
|
eluting with 5-20% ethyl acetate in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)OCOC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |